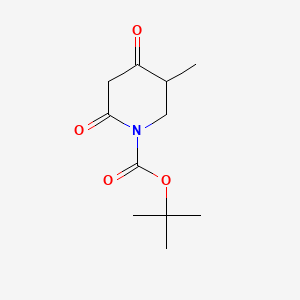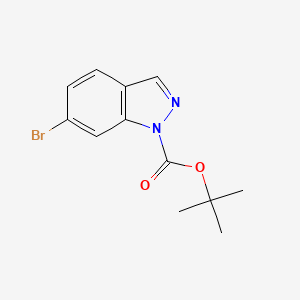
エチル-d5 クロトネート
概要
説明
Ethyl-d5 Crotonate, also known as 1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate, is a deuterium-labeled compound with the molecular formula C6D5H5O2 and a molecular weight of 119.173 g/mol . This compound is a stable isotope-labeled analog of ethyl crotonate, which is commonly used in various chemical and industrial applications.
科学的研究の応用
Ethyl-d5 Crotonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in Ethyl-d5 Crotonate make it an ideal compound for NMR studies, allowing researchers to investigate molecular structures and dynamics without interference from hydrogen signals.
Mass Spectrometry: Ethyl-d5 Crotonate is used as an internal standard in mass spectrometry to improve the accuracy and precision of quantitative analyses.
Chemical Kinetics: The compound is employed in studies of reaction mechanisms and kinetics, providing insights into the behavior of deuterium-labeled molecules under various conditions.
Pharmaceutical Research: Ethyl-d5 Crotonate is used in drug metabolism studies to track the fate of deuterium-labeled drugs in biological systems.
生化学分析
Biochemical Properties
Ethyl-d5 Crotonate plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with several enzymes, including those involved in fatty acid metabolism and the tricarboxylic acid (TCA) cycle. For instance, enzymes such as crotonase, which catalyzes the hydration of crotonate to 3-hydroxybutyrate, show specific interactions with Ethyl-d5 Crotonate. These interactions are crucial for understanding the enzyme’s mechanism and the role of crotonate derivatives in metabolic processes .
Cellular Effects
Ethyl-d5 Crotonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the crotonylation of histones, a post-translational modification that plays a role in gene regulation. This modification can impact the expression of genes involved in metabolic pathways, cell growth, and differentiation . Additionally, Ethyl-d5 Crotonate can modulate the activity of enzymes involved in glycolysis and the TCA cycle, thereby influencing cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, Ethyl-d5 Crotonate exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it can act as a substrate for crotonase, leading to the production of 3-hydroxybutyrate. This interaction involves the formation of a transient enzyme-substrate complex, which is essential for the catalytic activity of crotonase. Additionally, Ethyl-d5 Crotonate can influence gene expression by modulating the crotonylation of histones, thereby affecting the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl-d5 Crotonate can change over time due to its stability and degradation. Studies have shown that Ethyl-d5 Crotonate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to Ethyl-d5 Crotonate can result in alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of Ethyl-d5 Crotonate on cellular processes.
Dosage Effects in Animal Models
The effects of Ethyl-d5 Crotonate vary with different dosages in animal models. At low doses, Ethyl-d5 Crotonate can enhance metabolic activity and energy production by modulating the activity of enzymes involved in the TCA cycle and glycolysis. At high doses, Ethyl-d5 Crotonate can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the safe and effective use of Ethyl-d5 Crotonate in biochemical research.
Metabolic Pathways
Ethyl-d5 Crotonate is involved in several metabolic pathways, including fatty acid metabolism and the TCA cycle. It interacts with enzymes such as crotonase and enoyl-CoA hydratase, which are involved in the hydration of crotonate to 3-hydroxybutyrate. These interactions are essential for understanding the role of crotonate derivatives in metabolic processes and their impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Ethyl-d5 Crotonate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of Ethyl-d5 Crotonate within specific cellular compartments, where it can interact with enzymes and other biomolecules. The distribution of Ethyl-d5 Crotonate within cells is crucial for its biochemical activity and its impact on cellular processes .
Subcellular Localization
Ethyl-d5 Crotonate is localized within specific subcellular compartments, including the cytoplasm and mitochondria. This localization is essential for its activity and function, as it allows Ethyl-d5 Crotonate to interact with enzymes involved in metabolic pathways. Additionally, post-translational modifications, such as crotonylation, can direct Ethyl-d5 Crotonate to specific cellular compartments, thereby influencing its biochemical activity and its impact on cellular processes .
準備方法
The synthesis of Ethyl-d5 Crotonate typically involves the deuteration of ethyl crotonate. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include the use of a catalyst like palladium on carbon (Pd/C) under mild temperatures and pressures to facilitate the exchange process .
Industrial production methods for Ethyl-d5 Crotonate are similar to those used for other deuterium-labeled compounds. These methods involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the final product.
化学反応の分析
Ethyl-d5 Crotonate undergoes various chemical reactions similar to its non-deuterated counterpart, ethyl crotonate. Some of the common reactions include:
Oxidation: Ethyl-d5 Crotonate can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of Ethyl-d5 Crotonate can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted products depending on the nucleophile used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
作用機序
The mechanism of action of Ethyl-d5 Crotonate is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms replace hydrogen atoms, resulting in distinct spectral features that facilitate the analysis of molecular structures. In mass spectrometry, the presence of deuterium provides a unique mass signature that aids in the identification and quantification of compounds .
類似化合物との比較
Ethyl-d5 Crotonate can be compared with other deuterium-labeled compounds such as:
Methyl-d3 Crotonate: Similar to Ethyl-d5 Crotonate, this compound is used in NMR and mass spectrometry studies but has a different ester group.
Ethyl-d5 Acetate: Another deuterium-labeled ester, used in similar applications but with a simpler molecular structure.
Ethyl-d5 Propionate: This compound has a similar ester group but differs in the length of the carbon chain.
The uniqueness of Ethyl-d5 Crotonate lies in its specific molecular structure and the presence of five deuterium atoms, which provide distinct advantages in various analytical techniques .
特性
CAS番号 |
35845-34-2 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
119.175 |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2 |
InChIキー |
ZFDIRQKJPRINOQ-ISXCDJLESA-N |
SMILES |
CCOC(=O)C=CC |
同義語 |
(E)-Crotonic Acid Ethyl-d5 Ester; (E)-2-Butenoic Acid Ethyl-d5 Ester; (E)-Ethyl-d5 but-2-enoate; Ethyl-d5 (E)-2-Butenoate; Ethyl-d5 (E)-Crotonate; Ethyl-d5 trans-2-Butenoate; Ethyl-d5 trans-Crotonate; trans-2-Butenoic Acid Ethyl-d5 Ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)




![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)


![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

